INF55

描述

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Biology

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a prominent structural motif in a vast number of biologically active compounds. researchgate.netnih.gov This "privileged structure" is a cornerstone in medicinal chemistry and drug discovery due to its ability to interact with a wide array of biological targets. researchgate.netaip.org The indole nucleus is found in essential biomolecules like the amino acid tryptophan, which is a precursor to neurotransmitters such as serotonin (B10506) and melatonin. pcbiochemres.combohrium.commdpi.com

The versatility of the indole scaffold has led to its incorporation into numerous approved drugs with diverse therapeutic applications. pcbiochemres.combohrium.com These include treatments for cancer, viral infections, and inflammatory conditions. nih.govresearchgate.netdoaj.org The structural flexibility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting derivatives, making it a key building block for the development of new therapeutic agents. nih.govjetir.org Researchers are continually exploring indole derivatives for their potential to address a wide range of diseases, including neurodegenerative disorders, metabolic conditions, and microbial infections. nih.govnih.govresearchgate.net

Overview of Nitroindole Derivatives in Contemporary Research

The introduction of a nitro group onto the indole scaffold creates a class of compounds known as nitroindoles, which are versatile intermediates in organic synthesis and possess distinct biological properties. acs.org The position of the nitro group on the indole ring significantly influences the compound's chemical reactivity and biological activity. ontosight.ai

Nitroindoles are actively being investigated for a variety of potential therapeutic applications. For example, certain nitroindole derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comchula.ac.thopenmedicinalchemistryjournal.com Specifically, 5-nitroindole (B16589) derivatives have been a focus of research for developing anticancer agents that target c-Myc G-quadruplex DNA. nih.govnih.gov Other isomers, such as 3-nitroindoles and 4-nitroindoles, have been explored as precursors for synthesizing complex molecules and as potential ligands for serotonin receptors, respectively. acs.orgnih.govnih.gov The electron-withdrawing nature of the nitro group can also facilitate certain chemical reactions, making nitroindoles valuable in the construction of more complex heterocyclic systems. researchgate.net

Research Trajectory of 5-Nitro-2-phenyl-1H-indole

The specific compound, 5-Nitro-2-phenyl-1H-indole, has been synthesized and evaluated in several research contexts, primarily exploring its potential as a scaffold for developing new biologically active agents. One notable area of investigation is its role as a potential inhibitor of the NorA multidrug resistance efflux pump in the bacterium Staphylococcus aureus. researchgate.net This research is aimed at finding ways to overcome antibiotic resistance.

Derivatives of 5-Nitro-2-phenyl-1H-indole have been synthesized to explore structure-activity relationships. For instance, the reduction of the nitro group to an amine creates 5-amino-2-phenyl-1H-indole, a different derivative that has been used in further chemical synthesis. nih.govresearchgate.net Additionally, the core structure has been modified to create new compounds containing pyrazole (B372694) moieties, which were then evaluated for their biological activities. jocpr.com The synthesis of a pyridinium (B92312) salt derivative of 5-Nitro-2-phenyl-1H-indole has also been reported in the context of creating hybrid antibacterial agents. mdpi.com These diverse studies highlight the compound's role as a foundational structure for generating novel molecules with potential pharmacological applications. myskinrecipes.com

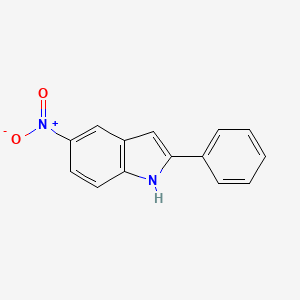

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-nitro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJRQDPTLDVHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299656 | |

| Record name | 5-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-87-7 | |

| Record name | NSC131894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 2 Phenyl 1h Indole and Its Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Synthesis

The construction of the indole ring system has been a subject of extensive research for over a century, leading to the development of numerous named reactions that have become fundamental in organic synthesis. These methods provide the foundational chemistry for accessing a wide array of substituted indoles, including the 2-phenylindole (B188600) scaffold.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgslideshare.net For the synthesis of 2-phenylindoles, acetophenone and its derivatives are common ketone starting materials. slideshare.netijnrd.org

The mechanism of the Fischer indole synthesis is initiated by the formation of a phenylhydrazone from the reaction of phenylhydrazine and a carbonyl compound. askfilo.com This is followed by tautomerization to an enamine, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions. The subsequent loss of ammonia and aromatization yields the final indole product. wikipedia.org A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride. wikipedia.org Polyphosphoric acid is also a frequently used and effective catalyst for this transformation. ijnrd.org

Table 1: Examples of Fischer Indole Synthesis for 2-Phenylindoles

| Arylhydrazine | Ketone/Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 2-Phenyl-1H-indole | ijnrd.org |

| Phenylhydrazine | Acetophenone | Phosphoric Acid / Sulfuric Acid | 2-Phenyl-1H-indole | slideshare.net |

Madelung, Gassman, Batcho, and Fukuyama Indole Syntheses

Beyond the Fischer synthesis, several other named reactions offer alternative routes to the indole core, each with its own scope and limitations.

The Madelung synthesis , first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium ethoxide. wikipedia.org This method is particularly useful for the preparation of 2-alkylindoles. wikipedia.org A key modification of this synthesis, the Smith-modified Madelung synthesis, utilizes organolithium reagents and allows for the synthesis of a wider variety of substituted indoles under milder conditions. wikipedia.org

The Gassman indole synthesis is a one-pot reaction that proceeds through the sequential treatment of an aniline with tert-butyl hypochlorite, an α-alkylthioketone, and a base like triethylamine to yield a 3-alkylthioindole. wikipedia.orgsynarchive.com The thioether group can be readily removed by Raney nickel reduction to afford the corresponding indole. wikipedia.org A notable feature of this synthesis is the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an intermediate sulfonium ylide. wikipedia.org

The Leimgruber-Batcho indole synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.org The resulting enamine is then reductively cyclized to the indole using reagents like Raney nickel and hydrazine or palladium on carbon. wikipedia.org This method is advantageous as it often proceeds in high yield under mild conditions and the starting materials are readily available. wikipedia.org

The Fukuyama indole synthesis is a more contemporary method that utilizes a radical cyclization of an o-alkenylthioanilide or an ortho-isocyanostyrene. wikipedia.orgchem-station.com This reaction is typically mediated by tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org A key advantage of this method is its ability to generate 2,3-disubstituted indoles with a wide range of functional groups. wikipedia.org

Targeted Synthesis of 2-Phenylindole Scaffolds

The 2-phenylindole core is a common structural motif in many biologically active molecules. Its synthesis can be achieved through various strategies, including classical condensation and cyclization reactions as well as more modern metal-catalyzed and metal-free approaches.

Condensation and Cyclization Reactions for 2-Phenylindole Formation

The most direct and classical approach to the 2-phenylindole scaffold is the Fischer indole synthesis, as previously discussed, involving the condensation of phenylhydrazine with acetophenone, followed by acid-catalyzed cyclization. slideshare.netijnrd.org This two-step, one-pot procedure is a robust and widely utilized method. slideshare.net The initial condensation reaction forms acetophenone phenylhydrazone, which is then subjected to cyclization to yield 2-phenylindole. slideshare.net

Metal-Catalyzed and Metal-Free Synthetic Routes

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of 2-substituted and 2,3-disubstituted indoles. One common approach involves the coupling of 2-haloanilines with terminal alkynes, such as phenylacetylene, followed by an intramolecular cyclization. osti.gov Another palladium-catalyzed method involves the tandem nucleophilic addition and C-H functionalization of anilines and bromoalkynes. organic-chemistry.orgnih.gov

Metal-free approaches to 2-phenylindoles have also been developed, offering more environmentally benign alternatives. These methods often involve oxidative cyclization reactions. For instance, the reaction of enynals can lead to cyclized products without the need for a metal catalyst. rsc.org Another metal-free approach involves the cyclization of 2-isocyanobiaryl-based compounds. nih.gov

Table 2: Selected Metal-Catalyzed and Metal-Free Syntheses of 2-Phenylindoles

| Starting Materials | Catalyst/Reagent | Method | Product | Reference |

|---|---|---|---|---|

| 2-Bromoaniline, Phenylacetylene | Palladium(0) catalyst | Cross-coupling and cyclization | 2-Phenyl-1H-indole | osti.gov |

| Aniline, (Bromoethynyl)benzene | Pd(OAc)₂ | Tandem nucleophilic addition/C-H functionalization | 2-Phenyl-1H-indole | organic-chemistry.orgnih.gov |

| Phenylhydrazine, Phenylacetylene | Polyphosphoric Acid (PPA) | Tandem hydroamination-cyclization | 2-Phenyl-1H-indole | mdpi.com |

Nitration and Functionalization Strategies for 5-Nitro-2-phenyl-1H-indole

The introduction of a nitro group at the 5-position of the 2-phenylindole nucleus is a crucial step in the synthesis of the target compound. The regioselectivity of the nitration of the indole ring is highly dependent on the reaction conditions.

Nitration of 2-phenylindole in concentrated sulfuric acid leads to the formation of 5-nitro-2-phenylindole. This is in contrast to nitration in concentrated nitric acid, which can lead to dinitrated products. The use of a mixture of nitric acid and sulfuric acid is a common method for the nitration of aromatic compounds, as the sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), which is the active electrophile. quora.com The synthesis of various 5-nitroindole (B16589) derivatives has been reported, highlighting the importance of this functionalization in the development of new compounds with potential biological activity. nih.gov

Regioselective Introduction of the Nitro Group

The introduction of a nitro group at the C5 position of the 2-phenyl-1H-indole scaffold is a critical step in the synthesis of the target compound. Direct nitration of 2-phenyl-1H-indole often leads to a mixture of products, with substitution potentially occurring at the C3, C5, or C6 positions depending on the reaction conditions. To achieve regioselectivity, synthetic strategies typically involve building the indole ring from a precursor that already contains a nitro group at the desired position.

One effective method involves the Sonogashira-type alkynylation and base-assisted cycloaddition starting from a commercially available 2-iodoaniline derivative. For instance, the reaction of 2-iodo-4-nitroaniline with phenylacetylene, catalyzed by palladium complexes such as PdCl₂(PPh₃)₂, proceeds to form an intermediate that subsequently undergoes cyclization to yield 5-Nitro-2-phenyl-1H-indole. This approach ensures that the nitro group is precisely located at the C5 position of the indole core. Research has shown that electron-withdrawing groups, such as the nitro group on the aniline substrate, can facilitate the reaction, sometimes allowing it to proceed to completion even at room temperature. nih.gov

Alternative approaches for nitration in indole systems, while not always specific to the 5-position of 2-phenylindole, highlight various reagents. For example, treating N-protected indoles with acetyl nitrate at low temperatures can afford 3-nitroindoles in good yields. researchgate.net The challenge remains to direct this electrophilic substitution specifically to the C5 position in the absence of a directing protecting group strategy or by using a pre-functionalized starting material.

Derivatization at the Indole Nitrogen (N1)

The indole nitrogen (N1) of 5-Nitro-2-phenyl-1H-indole is a common site for derivatization, allowing for the modulation of the compound's properties. N-alkylation and N-acylation are the most frequent modifications.

A standard procedure for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, followed by the introduction of an alkyl halide. rsc.org Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to generate the indolide anion. This anion then acts as a nucleophile, reacting with various alkylating agents such as methyl iodide, benzyl bromide, or propargyl bromide to yield the corresponding N-substituted derivatives. nih.gov

Phase transfer catalysis (PTC) represents another efficient method for N-alkylation, offering milder reaction conditions. researchgate.net This technique can be used for the alkylation of various 2-aroylindoles and is applicable to the 5-nitro-2-phenyl-1H-indole scaffold.

| Reaction | Reagents and Conditions | Product | Reference |

| N-Methylation | 1. NaH, DMF/THF, RT2. MeI | 1-Methyl-5-nitro-2-phenyl-1H-indole | nih.gov |

| N-Benzylation | 1. NaH, DMF/THF, RT2. Benzyl bromide | 1-Benzyl-5-nitro-2-phenyl-1H-indole | nih.gov |

| N-Propargylation | 1. NaH, DMF/THF, RT2. Propargyl bromide | 5-Nitro-1-(prop-2-yn-1-yl)-2-phenyl-1H-indole | d-nb.info |

Functionalization of the Phenyl Moiety

Functionalization of the phenyl ring at the C2 position is crucial for developing structure-activity relationships in various studies. This is typically achieved by employing a synthetic route that utilizes a substituted phenyl precursor rather than by direct modification of the phenyl ring on the pre-formed indole.

A versatile strategy involves the synthesis of a library of 2-aryl-5-nitro-1H-indoles where the functional groups on the C2-phenyl ring are varied. nih.gov This is accomplished by using differently substituted phenylacetylenes in the Sonogashira coupling reaction with 2-iodo-4-nitroaniline. This method accommodates a wide range of substituents on the phenyl ring, including those with both electron-donating and electron-withdrawing properties at the ortho, meta, or para positions. nih.gov

The following table summarizes the synthesis of various 5-Nitro-2-phenyl-1H-indole derivatives with functionalized phenyl moieties.

| Phenylacetylene Substituent (R) | Catalyst System | Product (5-Nitro-2-(R-phenyl)-1H-indole) | Reference |

| 4-Benzyloxy | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH | 5-Nitro-2-(4-(benzyloxy)phenyl)-1H-indole | nih.gov |

| 4-Methoxy | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH | 2-(4-Methoxyphenyl)-5-nitro-1H-indole | nih.gov |

| 4-Chloro | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH | 2-(4-Chlorophenyl)-5-nitro-1H-indole | nih.gov |

| 3-Fluoro | PdCl₂(PPh₃)₂, CuI, NHEt₂, NaOH | 2-(3-Fluorophenyl)-5-nitro-1H-indole | nih.gov |

Synthesis of 5-Amino-2-phenyl-1H-indole from 5-Nitro-2-phenyl-1H-indole

The conversion of the nitro group at the C5 position to an amino group is a key transformation for producing 5-Amino-2-phenyl-1H-indole, a valuable intermediate for further functionalization. This reduction can be accomplished using several established methods.

Catalytic hydrogenation is a widely used and efficient method for this transformation. The reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is known for its high yield and clean conversion, as demonstrated by the synthesis of 5-Amino-2-phenyl-1H-indole from its nitro precursor in 67% yield. nih.gov This process is also utilized in the synthesis of various indole-based scaffolds for biological evaluation. d-nb.info

Other classical reagents for nitro group reduction include metals in acidic media, such as iron, tin, or zinc. wikipedia.org For example, zinc dust in the presence of ammonium chloride can be used to reduce nitro compounds to hydroxylamines, and iron metal in refluxing acetic acid is effective for reduction to amines. wikipedia.org Tin(II) chloride is another common reagent for the reduction of aromatic nitro compounds.

| Reaction | Reagents and Conditions | Yield | Reference |

| Nitro Reduction | 10% Pd/C, H₂ atmosphere | 67% | nih.gov |

| Nitro Reduction | SnCl₂·2H₂O, Ethanol, reflux | - | rsc.org |

| Nitro Reduction | Fe, Acetic Acid, reflux | - | wikipedia.org |

Green Chemistry Principles in 5-Nitro-2-phenyl-1H-indole Synthesis

The application of green chemistry principles to the synthesis of 5-Nitro-2-phenyl-1H-indole and its derivatives aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency.

Traditional nitration methods often rely on the use of concentrated nitric acid and sulfuric acid, which are corrosive and produce significant acid waste. nih.govresearchgate.net Green approaches seek to replace these harsh reagents. For example, methods using potassium peroxymonosulfate (Oxone) in water have been developed for the oxidation of nitrogen-rich heterocyclic amines to their nitro derivatives, offering an operationally simple and environmentally benign alternative. scribd.com Although not directly applied to 2-phenylindole, these principles point toward the development of milder nitration techniques.

The synthesis of indole derivatives can also be made greener by using alternative energy sources and solvent-free conditions. Mechanochemical methods, such as ball milling, have been successfully used for the C-alkylation of indoles to produce bis(indolyl)methanes without the need for solvents. unigoa.ac.in This technique reduces waste and often leads to higher reaction rates. unigoa.ac.in

Furthermore, the use of water as a solvent is a cornerstone of green chemistry. ejcmpr.com While many organic reactions require anhydrous conditions, the development of water-tolerant catalytic systems is an active area of research. The synthesis of nitro heteroaromatics in water demonstrates the potential for moving away from volatile organic solvents. scribd.com These approaches, while demonstrated for other heterocyclic systems, provide a framework for developing more sustainable synthetic routes to 5-Nitro-2-phenyl-1H-indole.

Advanced Spectroscopic and Structural Elucidation of 5 Nitro 2 Phenyl 1h Indole

Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 5-Nitro-2-phenyl-1H-indole. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR and ¹³C NMR Investigations

One-dimensional NMR spectroscopy provides foundational information regarding the chemical structure. The ¹H NMR spectrum identifies the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

¹H NMR Findings: The ¹H NMR spectrum of 5-Nitro-2-phenyl-1H-indole, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays distinct signals corresponding to each proton in the molecule. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a significant downfield shift, around 12.30 ppm, due to its acidic nature. The proton at the 4-position of the indole ring is highly deshielded by the adjacent nitro group, resulting in a signal at approximately 8.52 ppm. The proton at the 6-position exhibits a doublet of doublets at around 8.00 ppm. The phenyl group protons and the remaining indole ring protons resonate in the aromatic region between 7.49 and 7.89 ppm.

Table 1: ¹H NMR Chemical Shift Data for 5-Nitro-2-phenyl-1H-indole

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 12.30 | Singlet (s) | - |

| H-4 | 8.52 | Singlet (s) | - |

| H-6 | 8.00 | Doublet of doublets (dd) | J = 8.8, 1.2 |

| Phenyl (ortho) | 7.89 | Doublet (d) | J = 7.6 |

| H-7 | 7.55 | Doublet (d) | J = 9.2 |

¹³C NMR Findings: While specific experimental ¹³C NMR data for 5-Nitro-2-phenyl-1H-indole is not readily available in published literature, the chemical shifts can be reliably predicted based on established data for 2-phenyl-indole and the known substituent effects of a nitro group at the C-5 position. The carbon atom attached to the nitro group (C-5) is expected to be significantly deshielded, appearing around 142.0 ppm. The quaternary carbons of the indole ring (C-2, C-3a, C-7a) and the phenyl-substituted C-2 would also show distinct downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Nitro-2-phenyl-1H-indole

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140.0 |

| C-3 | 101.5 |

| C-3a | 128.0 |

| C-4 | 118.0 |

| C-5 | 142.0 |

| C-6 | 116.5 |

| C-7 | 111.0 |

| C-7a | 139.5 |

| Phenyl C-1' | 131.0 |

| Phenyl C-2'/C-6' | 125.5 |

| Phenyl C-3'/C-5' | 129.0 |

Two-Dimensional NMR Techniques

Although specific 2D NMR studies for 5-Nitro-2-phenyl-1H-indole are not documented in available literature, these techniques are invaluable for confirming structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For instance, it would show correlations between the coupled protons on the indole ring (H-6 and H-7) and within the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the chemical shifts of each protonated carbon by linking the known ¹H signals to their corresponding ¹³C signals.

Mass Spectrometry for Molecular Identification and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. Under Electron Impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner.

For 5-Nitro-2-phenyl-1H-indole (C₁₄H₁₀N₂O₂), the molecular ion [M]⁺• would be observed at a calculated m/z of 238.0742. The fragmentation pattern is expected to be influenced by both the stable indole core and the fragile nitro group. Key expected fragmentation pathways include:

Loss of NO₂: A primary fragmentation would be the loss of a nitro radical (•NO₂) to give a prominent fragment ion at m/z 192.

Loss of NO and CO: Subsequent fragmentation of the [M-NO₂]⁺ ion could involve the characteristic loss of HCN from the indole ring.

Nitro-Nitrite Rearrangement: A common pathway for aromatic nitro compounds involves rearrangement to a nitrite (B80452) followed by the loss of a nitric oxide radical (•NO), resulting in an [M-NO]⁺ ion at m/z 208.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of 5-Nitro-2-phenyl-1H-indole

| m/z | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 238 | Molecular Ion [M]⁺• | [C₁₄H₁₀N₂O₂]⁺• |

| 208 | [M - NO]⁺ | [C₁₄H₁₀NO]⁺ |

| 192 | [M - NO₂]⁺ | [C₁₄H₁₀N]⁺ |

| 165 | [C₁₄H₁₀N - HCN]⁺ | [C₁₃H₉]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for various applications in the analysis of 5-Nitro-2-phenyl-1H-indole.

Reaction Monitoring: In the synthesis of 5-Nitro-2-phenyl-1H-indole, LC-MS can be used to monitor the progress of the reaction by separating reactants, intermediates, and the final product, providing real-time information on reaction completion and yield.

Impurity Profiling: LC-MS is adept at detecting and identifying trace-level impurities in the final product. The high resolution of the mass spectrometer can help in elucidating the structures of these unknown impurities.

Metabolic Studies: In a biological context, LC-MS is the primary tool for identifying potential metabolites of 5-Nitro-2-phenyl-1H-indole. The technique can detect hydroxylated, reduced, or conjugated forms of the parent compound in complex biological matrices like plasma or urine.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthesized chemical compounds.

For 5-Nitro-2-phenyl-1H-indole, High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining purity. A typical setup would involve a reverse-phase C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure sharp peak shapes. Detection is typically performed using a UV detector, where the compound would exhibit strong absorbance due to its extensive conjugated system.

Gas Chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable. A GC-MS system would offer both separation and identification capabilities.

For preparative purposes, column chromatography using silica (B1680970) gel is a standard method for purifying the compound after synthesis. A solvent system with moderate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely be effective in separating the desired product from starting materials and by-products.

Table 4: Typical Chromatographic Methods for 5-Nitro-2-phenyl-1H-indole

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| HPLC | Reverse-Phase C18 | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Purity assessment, quantitative analysis |

| GC | Fused silica capillary column (e.g., DB-5) | Helium (carrier gas) | Purity assessment, impurity identification |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of 5-Nitro-2-phenyl-1H-indole. This method is particularly useful for assessing the purity of a synthesized batch and for monitoring the progress of chemical reactions. The separation is typically achieved using a reverse-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

While a specific, standardized HPLC method for 5-Nitro-2-phenyl-1H-indole is not extensively documented in publicly available literature, a general approach for the analysis of similar indole derivatives can be described. The following table illustrates a typical set of HPLC parameters that could be adapted for the analysis of this compound.

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm or 320 nm) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers a significant enhancement in resolution and sensitivity compared to conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can achieve faster separations with greater peak capacity. When coupled with a mass spectrometer, this technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and allows for the unequivocal identification of the target compound.

For 5-Nitro-2-phenyl-1H-indole, UPLC-MS would be employed for a more detailed analysis, such as impurity profiling or metabolite identification in complex matrices. The UPLC separation would be based on principles similar to HPLC, but with optimized parameters for the smaller particle size columns. The mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, would be operated in either positive or negative electrospray ionization (ESI) mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ could be detected. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and any fragments, further confirming the identity of 5-Nitro-2-phenyl-1H-indole.

A representative set of UPLC-MS parameters for the analysis of nitroaromatic indole derivatives is presented in the table below.

| Parameter | Typical Value |

| Column | C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over a few minutes |

| Flow Rate | 0.3-0.5 mL/min |

| Column Temperature | 40-50 °C |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | m/z 100-1000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For 5-Nitro-2-phenyl-1H-indole, GC-MS could be utilized to assess the presence of any volatile impurities from the synthesis process. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that serves as a "fingerprint" for the compound.

The fragmentation of 5-Nitro-2-aryl-1H-indole derivatives under electron ionization often involves characteristic losses of the nitro group (NO₂), as well as fragmentation of the indole ring system. For instance, studies on similar compounds like 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes have shown preferential fragmentation pathways that can be used to identify the structure of the molecule tsijournals.com.

The following table outlines general GC-MS parameters that could be applied to the analysis of volatile components related to 5-Nitro-2-phenyl-1H-indole.

| Parameter | Typical Value |

| Column | Fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature ramp from a low initial temperature to a high final temperature |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-500 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The crystallographic data for 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride is summarized in the table below. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.274(3) |

| b (Å) | 13.101(4) |

| c (Å) | 13.439(4) |

| β (°) | 107.702(7) |

| Volume (ų) | 1723.2(9) |

| Z (formula units/cell) | 4 |

| R-factor (R1) | 0.048 |

| Weighted R-factor (wR2) | 0.13 |

This crystallographic data provides a definitive structural characterization of a molecule containing the 5-nitro-2-phenyl-1H-indole scaffold, confirming the connectivity and stereochemistry of the compound. nih.gov

Computational and Theoretical Investigations of 5 Nitro 2 Phenyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods can predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) has become a primary computational method for studying indole (B1671886) derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net For nitroindoles, DFT is particularly useful for elucidating how the electron-withdrawing nitro group influences the electronic structure and chemical properties of the indole scaffold. nih.gov

DFT calculations are routinely used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Analyze the distribution of electrons within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. niscpr.res.in

Predict Vibrational Spectra: Compute theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm molecular structures. Studies on similar indole structures show that the B3LYP functional provides results superior to other methods for molecular vibrational problems. researchgate.net

Determine Reaction Energetics: Calculate heats of formation and the energy barriers for chemical reactions, providing insight into molecular stability and reaction pathways. niscpr.res.in

Commonly used functionals for these types of calculations include B3LYP and M06-2X, paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.govniscpr.res.in

| DFT Application | Calculated Property | Significance for Nitroindoles |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure, crucial for docking studies. |

| Frontier Molecular Orbitals | HOMO/LUMO energies and energy gap | Indicates electronic transition properties and chemical reactivity. nih.govniscpr.res.in |

| Vibrational Analysis | IR and Raman frequencies | Aids in structural confirmation by comparison with experimental spectra. researchgate.net |

| Thermochemical Analysis | Heats of formation, reaction energies | Assesses the thermodynamic stability of the molecule. niscpr.res.in |

The presence of the strongly electron-withdrawing nitro group gives 5-Nitro-2-phenyl-1H-indole a significant electron affinity, meaning it can readily accept an electron to form a radical anion. This property is quantified by the reduction potential, which measures the tendency of a chemical species to be reduced.

The one-electron reduction potentials (E¹) of nitroaromatic compounds are of significant biomedical interest, with a typical range from -0.2 V to -0.6 V. nih.gov The precise reduction potential is influenced by several factors, including the solvent, pH, and the nature of other substituents on the aromatic ring. researchgate.net For instance, the reduction potential of nitrobenzene (B124822) to phenylhydroxylamine can vary from -0.255 V at pH 1 to -0.810 V at pH 13. researchgate.net Phenyl substitution on a heterocyclic system is generally expected to enhance the stability of the resulting anion radical due to the potential for delocalization of the unpaired electron across the π-system. illinoisstate.edu

Computational methods, particularly DFT, can predict these properties by calculating the energy difference between the neutral molecule and its reduced (anionic) state. These calculations help in understanding the electrochemical behavior of the molecule and its potential role in redox processes. The reduction potential can be affected by sterically induced loss of coplanarity between the nitro group and the aromatic ring system. nih.gov

| Compound Class | Typical One-Electron Reduction Potential (E¹₇ vs. NHE) | Reference |

|---|---|---|

| Nitrobenzenes | Generally less than nitrofurans/nitrothiophenes | nih.gov |

| Nitrofurans | -0.2 V to -0.6 V | nih.gov |

| Nitroimidazoles | Generally less than nitrobenzenes | nih.gov |

The strength of the bond connecting the nitro group to the indole ring (C–NO₂) is a key indicator of the molecule's thermal stability and potential reactivity, particularly in decomposition pathways. The Carbon-Nitro Bond Dissociation Energy (BDE) is the energy required to break this bond homolytically, yielding an indole radical and a nitrogen dioxide radical (•NO₂).

BDE = [E(indole•) + E(•NO₂)] - E(nitroindole)

These calculations provide fundamental insights into the chemical stability of the molecule. A higher BDE suggests greater stability of the C–NO₂ bond. DFT methods are well-suited for these types of calculations, providing valuable data for understanding the molecule's degradation mechanisms. cuny.edu

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like 5-Nitro-2-phenyl-1H-indole, these methods are instrumental in predicting how the molecule might interact with biological targets such as proteins or nucleic acids.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For 5-Nitro-2-phenyl-1H-indole, docking studies can predict the specific interactions that stabilize its binding in a receptor's active site. The key functional groups of the molecule can participate in various non-covalent interactions:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

π-π Stacking: The aromatic systems of the indole and phenyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The phenyl group and the carbon framework of the indole ring can form hydrophobic contacts with nonpolar residues. d-nb.info

π-Hole Interactions: A particularly important interaction for nitroaromatic ligands involves the nitro group itself. The nitrogen atom of the nitro group has a positive electrostatic potential (a "π-hole") that can form a favorable electrostatic interaction with lone-pair electrons from oxygen or sulfur atoms in protein residues like methionine or asparagine. nih.gov These interactions can be surprisingly strong, with calculated energies of approximately -5 kcal/mol, and have been observed in crystal structures of nitro-ligands bound to proteins like checkpoint kinase 2. nih.gov

Studies on related 5-nitroindole (B16589) scaffolds have shown they can act as binders for targets like the c-Myc G-Quadruplex, highlighting the potential for this class of compounds to interact with nucleic acid structures as well as proteins. researchgate.net

| Molecular Fragment | Potential Interaction Type | Potential Interacting Partner (in Protein) |

|---|---|---|

| Indole N-H | Hydrogen Bond (Donor) | Asp, Glu, Carbonyl backbone |

| Indole & Phenyl Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Nitro Group (NO₂) | π-Hole Interaction | Met, Gln, Asp, Carbonyl backbone nih.gov |

The biological activity of a flexible molecule like 5-Nitro-2-phenyl-1H-indole is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. For 5-Nitro-2-phenyl-1H-indole, the primary degree of rotational freedom is the torsion angle between the plane of the indole ring and the plane of the 2-phenyl substituent. mdpi.com Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most energetically favorable orientations.

Following docking, Molecular Dynamics (MD) simulations can be employed to further investigate the stability of the predicted ligand-protein complex. researchgate.net MD simulations model the atomic motions of the system over time, providing a dynamic picture of the binding. This allows for an assessment of the stability of the binding pose and the persistence of key intermolecular interactions (like hydrogen bonds or π-hole interactions) identified in the docking study. researchgate.net This provides a more realistic view of the interaction than the static picture offered by docking alone.

: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that correlate the chemical structures of compounds with their biological activities or properties. arxiv.org These computational tools are pivotal in medicinal chemistry for optimizing lead compounds and predicting the efficacy and safety of new chemical entities. ej-chem.org For 5-Nitro-2-phenyl-1H-indole and its derivatives, QSAR and QSPR modeling provides insights into the structural features that govern their biological actions and toxicological profiles.

Correlation of Molecular Descriptors with Biological Activities

QSAR studies on indole derivatives, including those with a 5-nitro substitution, have been conducted to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. nih.goveurjchem.comnih.gov These studies involve calculating a set of molecular descriptors that quantify different aspects of the molecule's physicochemical properties and correlating them with observed biological activity.

Research on substituted 5-nitroindole scaffolds has revealed important structure-activity relationships (SAR) for their function as anticancer agents that bind to G-quadruplex DNA. nih.gov Biological and biophysical analyses have shown that modulating flexible elements on the preserved 5-nitroindole scaffold can significantly impact binding affinity and cellular activity, such as the downregulation of c-Myc expression and cell-cycle arrest in cancer cells. nih.gov Similarly, studies on 2-aryl-5-nitro-1H-indoles have identified potent inhibitors of the NorA multidrug resistance pump in Staphylococcus aureus, highlighting the importance of the aryl group substitution in determining inhibitory activity. nih.gov

In a typical QSAR analysis, molecular descriptors are calculated and a mathematical model is built using statistical methods like Multiple Linear Regression (MLR). eurjchem.com Descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For indole derivatives, key descriptors often relate to steric bulk, electronic properties, and hydrogen bonding potential. nih.gov For instance, a QSAR model for histone lysine (B10760008) methyl transferase inhibitors based on indole derivatives identified descriptors related to hydrogen bonding (minHBint4) and molecular shape (Wlambda1.unity) as being critical for activity. eurjchem.com

Table 1: Examples of Molecular Descriptors and Their Potential Correlation with the Biological Activity of Indole Derivatives

| Descriptor Category | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons, influencing interactions with biological targets. nih.gov |

| Steric/Topological | Molecular Shape Indices (e.g., Sxyf, Sxzf) | Describes the three-dimensional shape and size of the molecule, which is crucial for fitting into a receptor's binding site. nih.gov |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes and reach its target. |

| Hydrogen Bonding | Number of Hydrogen Bond Donors/Acceptors | Determines the potential for specific hydrogen bonding interactions with the target protein, which can be critical for binding affinity. nih.gov |

| Quantum-Chemical | Atomic Polarizability (Apol) | Reflects the molecule's ability to form instantaneous dipoles, influencing electrostatic interactions. nih.gov |

These descriptors help rationalize the observed activities of existing compounds and guide the design of new, more potent derivatives of 5-Nitro-2-phenyl-1H-indole.

Prediction of Toxicological Endpoints (e.g., Mutagenicity)

Computational toxicology utilizes in silico models to predict the potential adverse effects of chemical compounds, thereby reducing the need for animal testing. bath.ac.uk For 5-Nitro-2-phenyl-1H-indole, a key concern is genotoxicity, particularly mutagenicity, due to the presence of the nitroaromatic moiety. The nitro group is a well-known "structural alert," suggesting a potential for mutagenic activity. bath.ac.uk

Quantitative Structure-Toxicity Relationship (QSTR) models are employed to predict toxicological endpoints. japsonline.com These models are developed by correlating the structural features of a dataset of compounds with their known toxicity data, such as the Ames test results for mutagenicity or LD50 values for acute toxicity. researchgate.net Software tools like TOPKAT and Derek Nexus incorporate pre-built QSAR models to assess various toxicological endpoints based on a molecule's 2D structure. japsonline.comnih.gov

The prediction of mutagenicity for nitroaromatic compounds often involves descriptors that capture their electronic properties, as their mechanism of toxicity frequently involves metabolic reduction of the nitro group to reactive intermediates that can damage DNA. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate descriptors related to reaction energetics, which can improve the accuracy of mutagenicity predictions. bath.ac.uk

A QSAR study on a large dataset of nitroaromatic compounds successfully developed models to estimate in vivo toxicity (rat LD50). researchgate.net The models utilized a large number of molecular descriptors and demonstrated high predictive accuracy, showing the power of computational approaches in assessing the toxicity of this chemical class. researchgate.net While specific predictive data for 5-Nitro-2-phenyl-1H-indole is not publicly available, general QSTR models for nitroaromatics can provide an estimation of its potential toxicity.

Table 2: Illustrative Toxicological Endpoints Predicted by In Silico Models

| Toxicological Endpoint | Prediction Method | Relevance for 5-Nitro-2-phenyl-1H-indole |

| Mutagenicity (Ames Test) | (Q)SAR models, Structural Alerts | High relevance due to the nitroaromatic structural alert. Models predict the likelihood of the compound causing mutations in bacteria. bath.ac.uknih.gov |

| Carcinogenicity | QSTR, Read-across | Models predict the potential to cause cancer, often linked to mutagenicity. The nitro group can be a structural alert for carcinogenicity. japsonline.com |

| Hepatotoxicity | ADME/Tox Prediction Software | Predicts the potential for liver damage. In silico models can estimate the probability of a compound being hepatotoxic. japsonline.com |

| Acute Toxicity (LD50) | QSTR Models | Predicts the lethal dose in 50% of a test population (e.g., rats). Models for nitroaromatics have shown good predictive power. researchgate.net |

| Skin Sensitization | QSAR Models | Predicts the potential to cause an allergic skin reaction. nih.gov |

The application of these computational models is a crucial step in the early stages of drug discovery and chemical safety assessment, allowing for the prioritization of compounds with more favorable safety profiles for further development. nih.gov

Biological Activities and Pharmacological Relevance of 5 Nitro 2 Phenyl 1h Indole and Analogues

Antimicrobial Efficacy and Resistance Modulation

5-Nitro-2-phenyl-1H-indole and its analogues have demonstrated notable efficacy in modulating antimicrobial resistance, primarily through the inhibition of bacterial efflux pumps. nih.govresearchgate.net This activity restores the effectiveness of conventional antibiotics against otherwise resistant bacterial strains. nih.gov

A primary mechanism by which bacteria develop multidrug resistance (MDR) is through the overexpression of efflux pumps, which are transmembrane proteins that actively extrude antibiotics from the bacterial cell, lowering their intracellular concentration to sub-lethal levels. nih.govmdpi.com In the pathogenic bacterium Staphylococcus aureus, the NorA efflux pump is a major contributor to resistance against a wide range of antimicrobial compounds, including fluoroquinolones like ciprofloxacin. nih.govresearchgate.net

5-Nitro-2-phenyl-1H-indole (INF55) has been identified as a potent inhibitor of the NorA efflux pump. nih.govnih.gov By blocking this pump, the compound prevents the expulsion of antibiotics, thereby increasing their intracellular concentration and restoring their antibacterial activity. nih.gov Structure-activity relationship (SAR) studies on various 2-aryl-1H-indoles have sought to optimize this inhibitory activity. For instance, the compound [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol, an analogue of 5-Nitro-2-phenyl-1H-indole, was found to be a particularly potent NorA pump inhibitor. nih.govnih.gov

The inhibitory effect of these indole (B1671886) derivatives is evidenced by an increased accumulation of NorA substrates, such as ethidium bromide and norfloxacin, within the bacterial cells. chemrxiv.org

As a direct consequence of its efflux pump inhibitory action, 5-Nitro-2-phenyl-1H-indole exhibits strong synergistic effects when co-administered with conventional antibiotics that are substrates of the NorA pump. nih.govresearchgate.net This synergistic relationship is a promising strategy to combat efflux-mediated antibiotic resistance. nih.gov

Research has shown that 5-Nitro-2-phenyl-1H-indole can significantly potentiate the activity of fluoroquinolones. nih.gov When administered in combination with ciprofloxacin at a concentration of 1.5 µg/mL, it can produce a four-fold increase in the susceptibility of S. aureus to this antibiotic. nih.govnih.govresearchgate.net Similarly, it enhances the activity of berberine, an antibacterial alkaloid and known NorA substrate, against resistant strains of S. aureus. mdpi.comnih.gov The potentiation of antibiotic activity by indole derivatives has been demonstrated to be effective in eradicating S. aureus biofilms and prolonging the post-antibiotic effect of drugs like ciprofloxacin. chemrxiv.org

Table 1: Synergistic Activity of 5-Nitro-2-phenyl-1H-indole with Ciprofloxacin

| Organism | Antibiotic | EPI Compound | EPI Concentration | Fold Increase in Susceptibility |

| S. aureus | Ciprofloxacin | 5-Nitro-2-phenyl-1H-indole | 1.5 µg/mL | 4-fold |

The ability of 5-Nitro-2-phenyl-1H-indole and its analogues to inhibit efflux pumps makes them particularly impactful against multidrug-resistant (MDR) bacterial strains. nih.gov The NorA pump in S. aureus is a key factor in the development of clinical multidrug resistance. nih.gov By inhibiting this pump, indole derivatives can effectively resensitize MDR strains to antibiotics to which they were previously resistant. researchgate.netscholarsresearchlibrary.com

This approach is especially relevant for challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), where NorA overexpression contributes to resistance against fluoroquinolones and other biocides. nih.govresearchgate.net The use of an efflux pump inhibitor like 5-Nitro-2-phenyl-1H-indole in combination with a conventional antibiotic offers a therapeutic strategy to overcome this resistance mechanism. nih.govnih.gov Studies have confirmed that various 2-aryl-5-nitro-1H-indole derivatives can potentiate the activity of agents like berberine and ciprofloxacin against resistant strains of S. aureus. nih.gov

Anti-inflammatory and Immunomodulatory Effects

While much of the research has centered on antimicrobial activities, the foundational 2-arylindole scaffold of 5-Nitro-2-phenyl-1H-indole has also been investigated for anti-inflammatory properties. This line of inquiry explores the potential of these compounds to modulate key inflammatory pathways.

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including inflammation. nih.gov While NO plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. chemrxiv.org Therefore, inhibiting the excessive production of NO is a key target for anti-inflammatory therapies.

Studies on the broader class of 2-arylindoles have identified these structures as potential inhibitors of nitrite (B80452) production, which is an indicator of NO synthesis. For example, the parent compound 2-phenylindole (B188600) was identified as an inhibitor of nitrite production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This suggests that the 2-arylindole scaffold, from which 5-Nitro-2-phenyl-1H-indole is derived, has the potential to modulate pathways involved in NO production. nih.gov

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the immune and inflammatory responses. longdom.org It controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme iNOS. nih.gov In a resting state, NF-κB is inactive in the cytoplasm; upon activation by stimuli such as LPS, it translocates to the nucleus to initiate the transcription of target genes. longdom.org Dysregulation of the NF-κB pathway is associated with chronic inflammatory diseases.

The 2-arylindole scaffold has been identified as a potential inhibitor of the NF-κB signaling pathway. nih.gov The parent compound, 2-phenylindole, demonstrated inhibitory activity against NF-κB. nih.gov Given that NF-κB activation is a critical step in the inflammatory cascade that leads to the production of mediators like NO and various cytokines, its inhibition represents a significant mechanism for anti-inflammatory action. nih.gov The demonstrated activity of the 2-arylindole structure suggests that compounds like 5-Nitro-2-phenyl-1H-indole and its analogues warrant further investigation for their potential to regulate NF-κB activity and exert anti-inflammatory effects. nih.gov

Table 2: Investigated Biological Activities of 2-Arylindoles

| Biological Target/Pathway | Activity of 2-Arylindole Scaffold | Relevance |

| Nitric Oxide (NO) Production | Inhibition of nitrite production | Anti-inflammatory |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of NF-κB activity | Anti-inflammatory / Immunomodulatory |

Antioxidant Properties

The antioxidant capabilities of indole derivatives, including analogues of 5-Nitro-2-phenyl-1H-indole, are a significant area of research. These properties are primarily attributed to their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RONS), which are implicated in a variety of pathological conditions.

The primary mechanism by which indole compounds exert their antioxidant effects is through free radical scavenging. mdpi.com This process involves the donation of a hydrogen atom from the indole nucleus, particularly from the N-H group, to a free radical, thereby stabilizing it. The resulting indole radical is relatively stable due to resonance delocalization of the unpaired electron over the aromatic system.

Phenolic compounds with multiple hydroxyl groups demonstrate significant free radical scavenging activity, particularly against DPPH• and O2•−, due to their hydrogen-donating capabilities. nih.gov Studies on various pineal indoles have shown their capacity to inhibit lipid peroxidation and scavenge superoxide and hydroxyl radicals. nih.gov For instance, 5-methoxytryptamine was identified as a potent antioxidant with no pro-oxidant effects. nih.gov The antioxidant activity of these compounds is largely dependent on their molecular structure, including the nature and position of substituents on the indole ring. nih.gov For example, electron-donating groups can enhance the radical scavenging capacity. ijpsonline.comijpsonline.com

Some indole derivatives have demonstrated potent antioxidant activity in DPPH and superoxide radical scavenging assays, with efficacy comparable to the reference standard melatonin. nih.gov The scavenging properties of certain compounds are effective in both lipid and aqueous phases, particularly against hydroxyl radicals. mdpi.com

The total antioxidant capacity (TAC) of 2-phenyl-1H-indole derivatives has been evaluated using methods such as the phosphomolybdenum reduction assay. ijpsonline.comijpsonline.com This method assesses the ability of a compound to reduce molybdenum (VI) to molybdenum (V). ijpsonline.comijpsonline.com Research has indicated that 2-phenyl-1H-indoles generally exhibit greater antioxidant properties compared to benzimidazole derivatives. ijpsonline.comijpsonline.com This enhanced activity is potentially due to the electron-donating nature of the indole nucleus. ijpsonline.comijpsonline.com

Substituents on the 2-phenyl ring also play a crucial role in determining the antioxidant capacity. For instance, compounds with electron-donating groups, such as para-chlorophenyl and para-bromophenyl substituents, have been found to be particularly effective antioxidants. ijpsonline.comijpsonline.com This is attributed to the electron-releasing mesomeric (+M) effect of the halogens. ijpsonline.comijpsonline.com

The free radical scavenging activity of these compounds is also commonly assessed by their ability to bleach the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). ijpsonline.commdpi.com

Other Emerging Biological Activities of Indole Derivatives

Beyond their antioxidant effects, indole derivatives, including those related to 5-Nitro-2-phenyl-1H-indole, have shown promise in a range of other biological applications.

Several indole-containing compounds have been identified as effective agents against vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. rsc.orgnih.gov The antiproliferative properties of some synthesized Schiff bases have shown promise against liver cancer cell lines, with VEGFR-2 properties comparable to their antiproliferation efficacies. rsc.org

A series of 3-methyl-2-phenyl-1H-indole analogues have been investigated for their antiproliferative activity against human tumor cell lines, including cervix adenocarcinoma, ovarian carcinoma, and biphasic mesothelioma. nih.gov Some of these compounds exhibited significant growth inhibition, with GI50 values in the micromolar range. nih.gov A strong correlation was observed between the antiproliferative effect and the inhibition of human DNA topoisomerase II. nih.gov

Furthermore, certain indoline derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), demonstrating anticancer potential. researchgate.net For example, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline showed higher cytotoxicity than cyclophosphamide in MCF-7 and SkBr3 breast cancer cells and induced apoptosis through the EGFR signaling pathway. researchgate.net Additionally, new 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones have been synthesized and evaluated for their cytotoxicity. nih.gov One such compound, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, showed marked effects on non-small cell lung cancer and leukemia cell lines in the National Cancer Institute's 60 human tumor cell line screen. nih.gov

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound | Cell Line | Activity (IC50/GI50) | Target |

|---|---|---|---|

| 13d | HepG2 | 8.97 ± 0.22 µM | - |

| HNPMI | MCF-7 | 64.10 µM | EGFR |

| HNPMI | SkBr3 | 119.99 µM | EGFR |

| 32 | HeLa, A2780, MSTO-211H | < 5 µM | Topoisomerase II |

| 33 | HeLa, A2780, MSTO-211H | < 5 µM | Topoisomerase II |

| 4l | HOP-62 (Non-small cell lung cancer) | log(10)GI(50) < -8.00 | - |

| 4l | HL-60(TB) (Leukemia) | log(10)GI(50) -6.30 | - |

Indole derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.com For instance, certain 1,2,4 triazole-indole hybrid compounds have shown excellent antibacterial and antifungal activity. mdpi.com A free N-H group in the indole ring appears to be important for antibacterial activity against several Gram-negative bacteria. mdpi.com

Some novel pyrazole (B372694) analogues have shown significant antifungal activity against various phytopathogenic fungi. nih.govnih.gov Specifically, some compounds were highly active against Aspergillus niger and Microsporum audouinii. nih.gov Phenylpyrrole analogues based on the alkaloid lycogalic acid have also displayed broad-spectrum fungicidal activities. mdpi.com

In the context of nitro-containing compounds, 5-nitro-2-furfurylidene derivatives have been screened for their in vitro antimicrobial and antifungal activities against a range of standard strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and the yeast Candida albicans. researchgate.net

Research into nitroindole derivatives has revealed their potential as selective ligands for melatoninergic subtype receptors. nih.gov Specifically, the position of the nitro substituent on the indole heterocycle plays a critical role in determining the affinity and selectivity for MT1, MT2, and MT3 receptors. nih.gov

While melatonin analogues nitrated in the 6- or 7-position lose MT3 affinity but retain good MT1 and MT2 affinities, the 4-nitro isomer shows very high affinity and selectivity for the MT3 binding sites. nih.gov N-methylation of the indole nucleus of the 4-nitro isomer further potentiates these effects, yielding a highly potent and selective MT3 ligand. nih.gov The development of such selective ligands is valuable for elucidating the physiological role of melatonin and its receptors. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Nitro-2-phenyl-1H-indole |

| Melatonin (N-acetyl-5-methoxytryptamine) |

| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline |

| Cyclophosphamide |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone |

| 5-methoxytryptamine |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Benzimidazole |

| 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones |

| 5-nitro-2-furfurylidene derivatives |

| Lycogalic acid |

| Pyraclostrobin |

| Clotrimazole |

| Fluconazole |

| Ciprofloxacin |

Anti-Alzheimer's and Anti-Parkinson's Potential

The therapeutic potential of indole derivatives in neurodegenerative disorders such as Alzheimer's and Parkinson's disease is a significant area of research. While direct studies on the anticholinesterase and anti-monoamine oxidase activities of 5-Nitro-2-phenyl-1H-indole are not extensively available in the reviewed literature, the broader class of 2-phenyl-1H-indole and nitroindole analogues has demonstrated promising inhibitory effects on key enzymes implicated in the progression of these diseases. The core structure of 5-Nitro-2-phenyl-1H-indole combines the pharmacologically relevant 2-phenylindole scaffold with a nitro group, a modification known to influence the electronic properties and biological activity of molecules.

The pathology of Alzheimer's disease is complex, but one of the primary therapeutic strategies involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to an increase in acetylcholine levels in the brain, which is associated with improved cognitive function nih.gov. Similarly, the management of Parkinson's disease often involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. By inhibiting MAO-B, dopamine levels in the brain can be increased, helping to alleviate the motor symptoms of the disease.

Research into various indole derivatives has revealed their capacity to act as inhibitors of both cholinesterases and monoamine oxidases. The 2-phenyl substituent on the indole ring is a common feature in many biologically active compounds and is often associated with enhanced binding to the active sites of these enzymes. Furthermore, the presence and position of substituents on both the indole and phenyl rings play a crucial role in determining the potency and selectivity of inhibition.

While specific inhibitory data for 5-Nitro-2-phenyl-1H-indole is not available, studies on related indole analogues provide insight into the potential of this chemical scaffold. For instance, various 2-phenylindole derivatives have been synthesized and evaluated for their ability to inhibit these key enzymes. The following sections detail the research findings for analogous compounds, providing a basis for the potential pharmacological relevance of 5-Nitro-2-phenyl-1H-indole in the context of Alzheimer's and Parkinson's diseases.

Numerous studies have highlighted the potential of indole-based compounds as inhibitors of both AChE and BuChE. The indole nucleus serves as a versatile scaffold for the design of such inhibitors. For example, a series of indole-based sulfonamide derivatives were synthesized and showed significant inhibitory potential against both AChE and BuChE, with some analogues exhibiting IC50 values in the sub-micromolar range tandfonline.com. Another study on indole amines also demonstrated potent acetylcholinesterase inhibition, with IC50 values comparable to the standard drug galantamine rsc.org.

The data below illustrates the cholinesterase inhibitory activity of some representative indole derivatives from the scientific literature, which helps to frame the potential of the 5-nitro-2-phenyl-1H-indole scaffold.

Table 1: Cholinesterase Inhibitory Activity of Selected Indole Analogues

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| Indole-based sulfonamide analogue 9 | AChE | 0.15 ± 0.050 | Donepezil | 0.016 ± 0.12 |

| Indole-based sulfonamide analogue 9 | BuChE | 0.20 ± 0.10 | Donepezil | 0.30 ± 0.010 |

| Indole amine 25 | AChE | 4.28 | Galantamine | 4.15 |

This table presents data for indole analogues to illustrate the potential of the general scaffold, as direct data for 5-Nitro-2-phenyl-1H-indole was not found in the reviewed literature.

The indole scaffold is also a key feature in many potent and selective monoamine oxidase inhibitors. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the indole ring are critical for MAO inhibitory activity and selectivity nih.gov. For example, a study on indole and isatin analogues demonstrated that these compounds exhibit reversible and competitive MAO inhibition nih.gov. The introduction of a phenyl group at the 2-position and various substituents on the indole ring can modulate the inhibitory profile.

While direct experimental data for 5-Nitro-2-phenyl-1H-indole is lacking, the inhibitory activities of other indole derivatives against MAO-A and MAO-B have been reported, suggesting the potential of this class of compounds.

Table 2: Monoamine Oxidase Inhibitory Activity of Selected Indole Analogues

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Pyrrolo[3,4‐f]indole‐5,7‐dione derivative 4g | MAO-A | 0.250 | Selective for MAO-A |

This table presents data for indole analogues to illustrate the potential of the general scaffold, as direct data for 5-Nitro-2-phenyl-1H-indole was not found in the reviewed literature.

Structure Activity Relationship Sar Studies of 5 Nitro 2 Phenyl 1h Indole Derivatives

Influence of Substituents on Indole (B1671886) Nucleus (N1, C3, C5)

The indole nucleus serves as a versatile template for chemical modification, with positions N1, C3, and C5 being pivotal for modulating biological activity.

N1 Position: Substitution at the indole nitrogen (N1) significantly impacts the pharmacological profile of 5-Nitro-2-phenyl-1H-indole derivatives. Studies have shown that introducing various alkyl and aryl groups can alter the compound's potency and selectivity. For instance, a series of 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones were synthesized, and their cytotoxic activities were evaluated. nih.gov The introduction of these bulky, flexible groups at the N1 position was found to be a key determinant of their anticancer effects. nih.gov In other studies, the length and nature of an N-alkyl chain were varied to probe the optimal requirements for binding to specific biological targets. For example, the synthesis of 5-nitro-1-(3-(pyrrolidin-1-yl) propyl)-1H-indole highlights how a basic aminoalkyl chain at N1 can confer desirable properties for interacting with biological macromolecules. nih.gov

C3 Position: The C3 position of the indole ring is a frequent site for modification and is crucial for the biological activity of this class of compounds. The introduction of a diverse array of substituents at this position has been shown to be a successful strategy for enhancing potency. Research on 2-phenyl-indole scaffolds has demonstrated that functionalization at the C3 position with groups such as amides, esters, and other heterocyclic rings can lead to potent biological agents. researchgate.netrsc.org For example, the synthesis of indolylsuccinimides via C3-alkylation of indoles has yielded compounds with significant cytotoxicity against various cancer cell lines. nih.gov Furthermore, the addition of a nitroalkyl group at C3, as seen in compounds like 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole, has been explored in the development of allosteric modulators for cannabinoid receptors. researchgate.net These findings underscore the C3 position as a critical "hotspot" for SAR exploration.

C5 Position: The substituent at the C5 position plays a fundamental role in the electronic properties and binding interactions of the indole scaffold. The 5-nitro group is a key pharmacophoric feature in many biologically active 2-phenyl-1H-indole derivatives. nih.govnih.gov Its strong electron-withdrawing nature significantly influences the electron density of the indole ring system, which can be crucial for receptor binding and downstream biological effects. nih.govresearchgate.net Comparative studies have highlighted the importance of the nitro group. For instance, the replacement of the 5-nitro group with a 5-amino group has been shown to alter the binding affinity of derivatives for their targets, confirming the criticality of the electronic nature of the substituent at this position. nih.gov

| Position | Substituent Type | Observed Impact on Activity | Example Compound Class |

|---|---|---|---|

| N1 | Morpholino/Piperidinomethyl | Enhancement of cytotoxic effects. | 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone nih.gov |

| N1 | Aminoalkyl chains | Confers properties for macromolecule interaction. | 5-Nitro-1-(3-(pyrrolidin-1-yl) propyl)-1H-indole nih.gov |

| C3 | Indolylsuccinimides | Significant cytotoxicity in cancer cell lines. | C3-alkylated indolylsuccinimides nih.gov |

| C3 | Nitroalkyl groups | Development of allosteric modulators. | 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole researchgate.net |

| C5 | Nitro group | Key for biological activity due to electron-withdrawing properties. | Various 5-Nitro-2-phenyl-1H-indole derivatives nih.govnih.gov |

| C5 | Amino group (replacement for Nitro) | Alters binding affinity, highlighting electronic importance. | 5-Aminoindole derivatives nih.gov |

Role of Phenyl Ring Substitutions (Ortho, Meta, Para)

Substitutions on the 2-phenyl ring provide another avenue for fine-tuning the biological activity of 5-Nitro-2-phenyl-1H-indole derivatives. The position of the substituent (ortho, meta, or para) can dramatically affect the molecule's conformation, electronic distribution, and ability to interact with its biological target.